molecular formula C8H10N4O2 B12367561 2-(4-Nitropyrazolidin-3-yl)pyridine

2-(4-Nitropyrazolidin-3-yl)pyridine

Cat. No.: B12367561
M. Wt: 194.19 g/mol
InChI Key: DJJDPGMNXMGQAB-UHFFFAOYSA-N
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Description

2-(4-Nitropyrazolidin-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazolidine ring with a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitropyrazolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridinium ions, which can then be reacted with sulfur dioxide and water to produce nitropyridine . Another method involves the nitration of pyridines using nitric acid in trifluoroacetic anhydride, resulting in the formation of nitropyridines in varying yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitropyrazolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Nitropyrazolidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitropyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitropyrazolidin-3-yl)pyridine is unique due to the presence of both a nitro group and a pyrazolidine ring, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-nitropyrazolidin-3-yl)pyridine

InChI

InChI=1S/C8H10N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-4,7-8,10-11H,5H2

InChI Key

DJJDPGMNXMGQAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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